4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide

Description

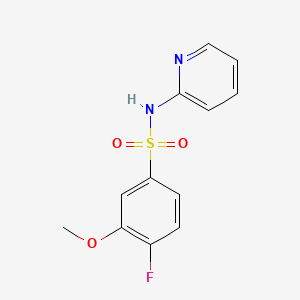

4-Fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with fluorine (4-position) and methoxy (3-position) groups, linked to a 2-pyridinyl moiety via a sulfonamide bridge. This compound shares structural motifs with antimicrobial, enzyme-inhibitory, and bioavailable sulfonamides, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

4-fluoro-3-methoxy-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3S/c1-18-11-8-9(5-6-10(11)13)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUNJQAGCGMRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines and sulfonamide precursors under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

1.1. Antagonism of Progesterone Receptors

Recent studies have shown that derivatives of benzenesulfonamides can act as nonsteroidal progesterone receptor antagonists. For instance, compounds similar to 4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide have been synthesized and evaluated for their ability to inhibit progesterone receptor activity. These compounds exhibited significant binding affinity and selectivity over androgen receptors, suggesting potential applications in treating conditions such as uterine leiomyoma and endometriosis .

1.2. Inhibition of Lipoxygenases

Another area of research focuses on the inhibition of lipoxygenases, particularly 12-lipoxygenase (12-LOX). Compounds based on similar scaffolds have demonstrated potent inhibitory effects against this enzyme, which is implicated in various diseases including cancer and inflammatory disorders. The structure-activity relationship studies indicate that modifications to the sulfonamide core can enhance potency and selectivity .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent.

2.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

Research has utilized physiologically-based pharmacokinetic (PBPK) modeling to predict the absorption characteristics of sulfonamide compounds. These models help elucidate how structural modifications affect the bioavailability and metabolic pathways of the drug, particularly when co-administered with other medications .

Case Studies

A selection of case studies illustrates the practical applications of this compound in experimental settings.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related sulfonamides:

Notes:

- Solubility: The target compound’s solubility is expected to be lower than SPY (133.1 mM) due to the absence of a polar amino group. The methoxy group may partially offset this by improving water solubility via hydrogen bonding .

- logP : Fluorine increases lipophilicity, while methoxy’s electron-donating nature may reduce logP compared to purely hydrophobic substituents. Predicted logP (~2.5–3.0) aligns with Lipinski’s rule of five (clogP ≤5) .

Electronic and Steric Effects

- Methoxy (3-position) : The meta-methoxy group donates electrons via resonance, creating a unique electronic environment. Steric hindrance at this position may influence binding pocket interactions compared to para-substituted analogs like SPY .

Biological Activity

4-Fluoro-3-methoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a pyridine moiety, contributing to its diverse biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it has been evaluated against Staphylococcus aureus and other pathogenic bacteria, demonstrating effective inhibition at specific concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased levels of caspase activity and significant changes in cell viability .

Enzyme Inhibition

Further investigations into the biological activity of this compound have identified its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX by this compound could contribute to its anticancer effects by disrupting tumor pH regulation and promoting apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound binds to active sites on enzymes such as CA IX, inhibiting their function and affecting cellular processes related to growth and survival.

- Cellular Uptake : Enhanced cellular uptake mechanisms allow for higher intracellular concentrations, amplifying its biological effects.

- Apoptotic Pathways : By influencing the apoptotic signaling pathways, the compound promotes programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Cell wall synthesis inhibition |

| Anticancer | MDA-MB-231 | 15 | Induction of apoptosis |

| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 | Competitive inhibition |

Case Study: Anticancer Efficacy

In a controlled study, MDA-MB-231 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis showed an increase in annexin V-positive cells, indicating early-stage apoptosis .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound are also crucial for its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with moderate bioavailability. The clearance rate after intravenous administration was recorded at approximately 82.7 mL/h/kg, indicating efficient metabolism without acute toxicity at tested doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.